(2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trimethoxyphenyl group linked through a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the thiadiazole derivative and the trimethoxyphenyl derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted thiadiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory properties, which could be explored in drug development.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Receptor Binding: It may bind to specific receptors, modulating biological responses such as inflammation or cell proliferation.
Comparison with Similar Compounds
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-phenylprop-2-enamide: Lacks the trimethoxy groups, potentially altering its biological activity and chemical reactivity.
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Contains fewer methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness:
- The presence of three methoxy groups on the phenyl ring in (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide enhances its electron-donating properties, potentially increasing its reactivity and binding affinity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-19-10-6-9(7-11(20-2)13(10)21-3)4-5-12(18)16-14-17-15-8-22-14/h4-8H,1-3H3,(H,16,17,18)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYCORUZIQDORF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.